N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine
Description
N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine is a complex organic compound that features a unique combination of thiazole and oxadiazole rings
Properties
IUPAC Name |
N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2S/c1-16-9-7(11)6(18-15-9)4-12-10-14-13-8(17-10)5-2-3-5/h5H,2-4H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNBQQPDDPUBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1Br)CNC2=NN=C(O2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiazole and oxadiazole rings under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the thiazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Biological Studies: Researchers study this compound to understand its interactions with biological systems, which can lead to the discovery of new biochemical pathways and targets.
Mechanism of Action
The mechanism of action of N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Oxadiazole Derivatives: Compounds such as tiazofurin and oxadiazole-based drugs are known for their anticancer and antimicrobial properties.
Uniqueness
N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine is unique due to its combined thiazole and oxadiazole rings, which provide a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
